1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol
Overview
Description
“1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H16N2O4 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O4/c1-18-12-8-9 (2-3-11 (12)14 (16)17)13-6-4-10 (15)5-7-13/h2-3,8,10,15H,4-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 252.27 . It has a melting point of 139 - 140 degrees Celsius .Scientific Research Applications
Reaction Mechanisms and Kinetics
- The kinetics and mechanisms of reactions involving compounds structurally similar to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, such as 3-methoxyphenyl 4-nitrophenyl thionocarbonates with alicyclic amines, were studied. It was found that the reactions proceed through a zwitterionic tetrahedral intermediate, with the formation of this intermediate being rate-determining. These insights could be beneficial in understanding and optimizing reactions involving nitrophenyl compounds (Castro et al., 2001).
Synthesis and Characterization
- Research on the synthesis and characterization of methoxydiphenidine (MXP) and its isomers, which share a structural motif with this compound, revealed distinct stability differences and analytical challenges. This work aids in understanding the structural diversity and analytical profiles of substances based on the diphenylethylamine template, which can contribute to drug discovery efforts (McLaughlin et al., 2016).
Biological Applications
- A compound structurally related to this compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), was identified as selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens avenues for developing strategies to eradicate bacterial persisters, a significant challenge in treating infections (Kim et al., 2011).
Material Science
- The electron-transfer kinetics of nitroxide radicals, which include compounds similar to this compound, have been investigated for their potential as high power-rate electrode-active materials. These findings highlight the importance of such compounds in developing new materials for energy storage applications (Suga et al., 2004).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8,10,15H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYOQELAUCYAKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649784 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-22-6 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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